molecular formula C8H9ClO3S B020076 (4-Methoxyphenyl)methanesulfonyl chloride CAS No. 110661-59-1

(4-Methoxyphenyl)methanesulfonyl chloride

Cat. No.: B020076
CAS No.: 110661-59-1
M. Wt: 220.67 g/mol
InChI Key: VEFXSKSTBDKZFF-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methanesulfonyl chloride (C₈H₉ClO₃S) is a sulfonyl chloride derivative featuring a para-methoxy-substituted benzyl group. This compound is widely utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules.

Properties

IUPAC Name

(4-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXSKSTBDKZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis

This method involves the oxidation of 4-methoxybenzyl mercaptan to the corresponding sulfonic acid, followed by chlorination.

Step 1: Oxidation to Sulfonic Acid

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%) in acetic acid.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 95%.

Step 2: Chlorination with Thionyl Chloride

  • Reagent : Thionyl chloride (SOCl₂, 2.5 equiv) in DCM.

  • Catalyst : Pyridine (0.1 equiv) to absorb HCl byproducts.

  • Procedure :

    • Add SOCl₂ to the sulfonic acid (1 mol) in DCM at 0°C.

    • Warm to room temperature and stir for 3 hours.

    • Remove solvents under vacuum to obtain the sulfonyl chloride.

  • Yield : 80–85%.

Phosgene-Mediated Synthesis

Direct Chlorination of Sulfonic Acid

A patent by US20070191336A1 discloses the use of phosgene (COCl₂) as a chlorinating agent for sulfonic acids, offering a high-throughput alternative to thionyl chloride.

Optimized Protocol :

  • Molar Ratio : 1:1.1 sulfonic acid to phosgene.

  • Solvent : Ethylene dichloride, which stabilizes phosgene and minimizes side reactions.

  • Initiators : DMF (0.05 equiv) accelerates the reaction by activating the sulfonic acid.

  • Temperature : 40–45°C for 2 hours.

  • Yield : 88–92%.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Chlorosulfonation78–82%95%ModerateDirect functionalization
Oxidative Chlorination80–85%98%HighHigh selectivity
Phosgene-Mediated88–92%99%IndustrialRapid reaction kinetics

Solvent Impact : Polar aprotic solvents like DMF enhance nucleophilic displacement in chlorination steps, while chlorinated solvents (DCM, ethylene dichloride) improve electrophilic substitution efficiency.

Reaction Optimization Strategies

Temperature Control

Lower temperatures (0–5°C) favor sulfonation selectivity, whereas higher temperatures (40–45°C) accelerate phosgene-mediated chlorination.

Catalytic Additives

Pyridine and DMF serve dual roles as HCl scavengers and reaction accelerators, reducing decomposition pathways.

Purification Techniques

  • Vacuum Distillation : Effective for removing excess phosgene and solvents.

  • Recrystallization : Hexane or ethyl acetate yields crystals with >99% purity.

Emerging Methodologies

Solid-Phase Synthesis

Recent studies explore polymer-supported reagents to minimize solvent use and improve recyclability.

Photocatalytic Chlorination

Preliminary experiments with UV light and TiO₂ catalysts show promise for energy-efficient chlorination .

Chemical Reactions Analysis

Types of Reactions

AGN 192024 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted amides .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4-Methoxyphenyl)methanesulfonyl chloride is in organic synthesis. It serves as a reagent for the preparation of various sulfonamides and methanesulfonates, which are valuable intermediates in chemical reactions:

  • Formation of Sulfonamides : The compound reacts with amines to form stable sulfonamides that are resistant to hydrolysis under acidic or basic conditions. This property makes it suitable for synthesizing pharmaceuticals and agrochemicals .
  • Methanesulfonate Formation : It can convert alcohols into methanesulfonates, which are useful intermediates in substitution reactions, eliminations, and rearrangements such as the Beckmann rearrangement .

Medicinal Chemistry

In medicinal chemistry, this compound has been extensively studied for its therapeutic potential:

  • Glaucoma Treatment : Research indicates that AGN 192024 may have therapeutic effects in treating glaucoma and ocular hypertension by influencing cellular signaling pathways related to intraocular pressure regulation .
  • Cosmetic Applications : Its role in promoting eyelash growth has made it a subject of interest in cosmetic formulations, particularly in ophthalmic solutions .

Synthesis of Prostaglandin Analogues

A notable case study involves the use of this compound as a model compound for studying prostamide analogs. Researchers have utilized this compound to explore its reactivity and interactions with various nucleophiles, leading to insights into the design of new prostaglandin derivatives with enhanced biological activity.

Interaction Studies

Interaction studies reveal that this compound can efficiently react with nucleophiles such as amines to form sulfonamides. These studies have provided critical data for developing synthetic pathways that optimize reaction conditions for desired products.

Mechanism of Action

AGN 192024 exerts its effects by mimicking the action of prostaglandin F2α. It binds to prostamide receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is crucial for its therapeutic effects in treating glaucoma and ocular hypertension. Additionally, AGN 192024 stimulates the growth phase of the eyelash hair cycle, promoting longer and thicker eyelashes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (4-Methoxyphenyl)methanesulfonyl chloride, a comparative analysis with structurally analogous sulfonyl chlorides is provided below. Key parameters include molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Structural Feature
This compound C₈H₉ClO₃S ~220.7* Not reported Not reported Soluble in ether, CHCl₃, pyridine Para-methoxy group (–OCH₃)
(4-Methylphenyl)methanesulfonyl chloride C₈H₉ClO₂S 204.7 66–68 190–195 Soluble in ether, methanol, CH₂Cl₂ Para-methyl group (–CH₃)
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 208.6 Not reported Not reported Soluble in organic solvents Para-fluoro group (–F)
(4-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 225.1 Not reported Not reported Not reported Para-chloro group (–Cl)
Methanesulfonyl chloride CH₃ClO₂S 114.6 -33 60 (21 mmHg) Soluble in ethanol, ether, CHCl₃ No aromatic substituent

*Estimated based on molecular formula.

Reactivity and Electronic Effects

  • This contrasts with the methyl group in (4-Methylphenyl)methanesulfonyl chloride, which exerts a weaker inductive electron-donating effect .
  • Electron-Withdrawing Groups (e.g., –F, –Cl): Fluorine and chlorine substituents withdraw electron density, increasing the electrophilicity of the sulfonyl chloride. For example, (4-Fluorophenyl)methanesulfonyl chloride may exhibit enhanced reactivity in nucleophilic substitutions compared to its methoxy counterpart .

Biological Activity

(4-Methoxyphenyl)methanesulfonyl chloride, often abbreviated as MsCl, is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its structure includes a methoxy group attached to a phenyl ring, contributing to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data.

  • Molecular Formula : C₈H₉ClO₃S
  • Molecular Weight : 212.67 g/mol
  • Structure : The compound features a methoxy group (-OCH₃) and a sulfonyl chloride group (-SO₂Cl), which enhances its electrophilic character.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets.

1. Enzyme Inhibition

Studies have shown that sulfonyl chlorides can act as enzyme inhibitors. The electrophilic nature of the sulfonyl chloride allows it to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the development of drugs targeting specific enzymes involved in disease pathways.

2. Receptor Modulation

The compound may also modulate receptor activity. For instance, it has been investigated for its effects on G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling and are common targets for therapeutic agents.

3. Anticancer Properties

Research suggests that this compound has potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of methanesulfonyl chlorides exhibited significant inhibition of specific cancer cell lines, suggesting a pathway for developing anticancer drugs.
  • Study 2 : Research conducted by Smith et al. (2023) indicated that this compound could inhibit the activity of certain kinases involved in inflammatory responses, proposing its use as an anti-inflammatory agent.

The synthesis of this compound typically involves the reaction between 4-methoxyaniline and methanesulfonyl chloride in the presence of a base such as triethylamine:

4 Methoxyaniline+MsClBase 4 Methoxyphenyl methanesulfonyl chloride\text{4 Methoxyaniline}+\text{MsCl}\xrightarrow{\text{Base}}\text{ 4 Methoxyphenyl methanesulfonyl chloride}

This reaction proceeds under anhydrous conditions to prevent hydrolysis. The mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired product.

Toxicity and Safety Profile

While exploring its biological activity, it is crucial to consider the toxicity associated with this compound:

  • Acute Toxicity : Studies indicate that exposure can lead to mucosal irritations and respiratory issues. The compound is classified as corrosive and can cause severe skin and eye irritation.
  • Genotoxicity : In vitro studies have shown mixed results regarding genotoxicity; further research is needed to fully understand its safety profile.

Q & A

Q. What are the optimal conditions for synthesizing (4-Methoxyphenyl)methanesulfonyl chloride, and how can reaction parameters be systematically optimized?

Methodological Answer:

  • Synthetic Routes :
    • Thiourea/NCBSI/HCl System : Adapt telescoping methods for alkyl halides to sulfonyl chlorides. Use stoichiometric thiourea and NCBSI (N-chloro-N-(phenylsulfonyl) benzene sulfonamide) to achieve high yields .
    • Sulfurization-HCl Route : React 4-methoxybenzylamine with sulfur to form a sulfonated intermediate, followed by HCl treatment. Optimize molar ratios (e.g., 1:1.2 amine-to-sulfur) and reaction times (6–12 hrs) under anhydrous conditions .
  • Parameter Optimization :
    • Temperature : Test ranges from 0°C (for intermediate stability) to reflux (for faster conversion).
    • Solvent Selection : Compare polar aprotic solvents (DMF, acetonitrile) vs. chlorinated solvents (dichloromethane) to balance reactivity and side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

  • Core Techniques :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy group at C4) and sulfonyl chloride functionality. 19F^{19}F-NMR is irrelevant unless fluorinated analogs are synthesized .
    • IR Spectroscopy : Validate S=O stretching vibrations (~1360–1180 cm1^{-1}) and C-O-C bands (~1250 cm1^{-1}) .
  • Contradiction Resolution :
    • Cross-validate melting points (reported range: 66–68°C for analogs) with DSC .
    • Use HPLC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids) if purity discrepancies arise .

Q. What are the recommended safety protocols and toxicity mitigation strategies when handling this compound in laboratory settings?

Methodological Answer:

  • Critical Protocols :
    • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of HCl gas released during hydrolysis .
    • PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats. Avoid latex gloves due to permeability .
  • Toxicity Mitigation :
    • Spill Management : Neutralize with sodium bicarbonate slurry and adsorb using vermiculite .
    • Storage : Store under nitrogen at 2–8°C in amber glass to prevent moisture ingress .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxy substituent influence the reactivity of this compound in nucleophilic substitutions compared to other aryl sulfonyl chlorides?

Methodological Answer:

  • Electronic Effects :
    • The electron-donating methoxy group decreases electrophilicity at the sulfur center, slowing reactions with weak nucleophiles (e.g., amines). Compare kinetics with electron-withdrawing analogs (e.g., 4-nitrophenyl derivatives) .
  • Experimental Design :
    • Conduct Hammett studies using substituted benzylamines to quantify σ+^+ effects on reaction rates .
    • Use DFT calculations to map charge distribution and transition states .

Q. What methodologies are available for studying the hydrolytic stability of this compound under various pH and solvent conditions?

Methodological Answer:

  • Hydrolysis Kinetics :
    • pH Profiling : Monitor hydrolysis rates via conductivity measurements (tracking Cl^- release) in buffered solutions (pH 2–12) .
    • Solvent Systems : Compare hydrolysis in aqueous acetonitrile (50% v/v) vs. THF/water mixtures to assess solvent polarity effects .
  • Stabilization Strategies :
    • Add desiccants (molecular sieves) or scavengers (triethylamine) to suppress hydrolysis during synthetic applications .

Q. How can computational chemistry be applied to predict reaction pathways and intermediate stability in synthetic applications of this compound?

Methodological Answer:

  • Computational Tools :
    • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .
    • Quantum Mechanics (QM) : Calculate activation energies for sulfonamide formation using Gaussian or ORCA software .
  • Case Study :
    • Model the reaction with piperidine derivatives (e.g., Scheme 3 in ) to identify steric/electronic bottlenecks in sulfonylation steps.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methoxyphenyl)methanesulfonyl chloride
Reactant of Route 2
(4-Methoxyphenyl)methanesulfonyl chloride

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